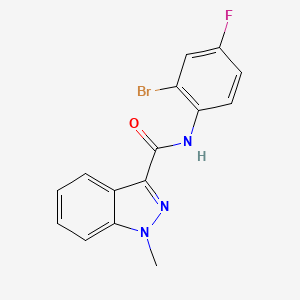![molecular formula C13H13NO4 B6506516 N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]acetamide CAS No. 1428359-64-1](/img/structure/B6506516.png)
N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]acetamide is a synthetic organic compound characterized by its unique structure, which includes a benzodioxole moiety linked to a butynyl chain and an acetamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]acetamide typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through a series of reactions starting from catechol and formaldehyde.
Attachment of the Butynyl Chain: The benzodioxole is then reacted with propargyl bromide in the presence of a base to form the butynyl derivative.
Acetylation: The final step involves the acetylation of the butynyl derivative using acetic anhydride to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the acetamide group or the butynyl chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]acetamide involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, modulating their activity. The butynyl chain may facilitate the compound’s binding to hydrophobic pockets within proteins, enhancing its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]-4-(4-methoxyphenyl)piperazine
- 1-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]-4-methylpiperazine
Uniqueness
N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-10(15)14-6-2-3-7-16-11-4-5-12-13(8-11)18-9-17-12/h4-5,8H,6-7,9H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVUJUURMGOFKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC#CCOC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(piperidin-1-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B6506440.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[3-(piperidin-1-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B6506448.png)
![N-[(2-chlorophenyl)methyl]-2-[7-(methoxymethyl)-3-oxo-5-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide](/img/structure/B6506449.png)
![5-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-(2-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6506464.png)
![4-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-(4-methanesulfonylphenyl)butanamide](/img/structure/B6506470.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-{6,8-dioxo-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide](/img/structure/B6506473.png)

![5-(furan-2-yl)-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-1,2-oxazole-3-carboxamide](/img/structure/B6506485.png)
![N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-2,2-diphenylacetamide](/img/structure/B6506501.png)
![N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B6506503.png)
![N-{4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-yl}pyridine-2-carboxamide](/img/structure/B6506508.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[3-(dimethylamino)propyl]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide hydrochloride](/img/structure/B6506514.png)
![N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]cyclopropanecarboxamide](/img/structure/B6506521.png)
![2-{[4-(3,3-dimethylbutanamido)but-2-yn-1-yl]oxy}benzamide](/img/structure/B6506527.png)
